Hydroxymethyloxostannane

Description

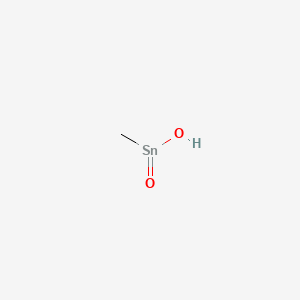

Structure

2D Structure

Properties

CAS No. |

753-61-7 |

|---|---|

Molecular Formula |

CH4O2Sn |

Molecular Weight |

166.75 g/mol |

IUPAC Name |

hydroxy-methyl-oxotin |

InChI |

InChI=1S/CH3.H2O.O.Sn/h1H3;1H2;;/q;;;+1/p-1 |

InChI Key |

FVQPYHHKHUVHDR-UHFFFAOYSA-M |

Canonical SMILES |

C[Sn](=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of Hydroxymethyloxostannane

Established Synthesis Pathways for Hydroxymethyloxostannane

Formaldehyde-Tin(II) Chloride Reaction in Basic Media: Mechanistic Elucidation

A plausible, though not explicitly documented, synthetic route to this compound involves the reaction of formaldehyde (B43269) with tin(II) chloride in a basic medium. The proposed mechanism would likely initiate with the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of formaldehyde, forming a hydroxymethoxide anion. Concurrently, tin(II) chloride in an aqueous basic solution would likely exist as a hydroxo- or oxo-tin species. The hydroxymethoxide anion could then displace a chloride or hydroxide ligand from the tin center to form the target compound.

Proposed Mechanistic Steps:

Formation of the Nucleophile: H₂C=O + OH⁻ ⇌ [HOCH₂O]⁻

Reaction with Tin(II) Species: SnCl₂ + 2OH⁻ → Sn(OH)₂ + 2Cl⁻ [HOCH₂O]⁻ + Sn(OH)₂ → HOCH₂Sn(O)OH + OH⁻

It is crucial to emphasize that this proposed mechanism is speculative and based on fundamental organometallic reaction principles. Without dedicated research studies, the precise intermediates and transition states remain unverified.

Exploration of Alternative Synthetic Routes and Comparative Mechanistic Studies

The exploration of alternative synthetic routes for this compound is a purely theoretical exercise due to the lack of published research. Potential, yet unproven, pathways could include:

Hydrolysis of a (chloromethyl)tin(II) precursor: If a (chloromethyl)tin(II) species could be synthesized, its controlled hydrolysis might yield this compound.

Oxidation of a methyltin(II) hydride: The controlled oxidation of a hypothetical methyltin(II) hydride could potentially introduce the hydroxymethyl and oxo functionalities.

Comparative mechanistic studies of these hypothetical routes versus the formaldehyde-tin(II) chloride reaction are impossible without experimental or computational data.

Reaction Kinetics and Thermodynamics of this compound Formation

A thorough search of the scientific literature has yielded no specific data on the reaction kinetics or thermodynamics of this compound formation. To determine these parameters, dedicated experimental studies would be required.

Hypothetical Kinetic Study Parameters:

| Parameter | Experimental Technique | Information Gained |

| Reaction Rate | Spectroscopy (e.g., NMR, IR) to monitor reactant and product concentrations over time. | Determination of the rate law, reaction order with respect to each reactant, and the overall rate constant. |

| Activation Energy (Ea) | Arrhenius plots derived from temperature-dependent rate constant measurements. | The minimum energy required for the reaction to occur. |

Hypothetical Thermodynamic Study Parameters:

| Parameter | Experimental Technique | Information Gained |

| Enthalpy of Reaction (ΔH) | Calorimetry | The heat absorbed or released during the reaction. |

| Gibbs Free Energy of Formation (ΔGf°) | Calculation from equilibrium constants or theoretical methods. | The spontaneity of the formation reaction under standard conditions. |

| Entropy of Reaction (ΔS) | Calculation from ΔH and ΔG values. | The change in disorder of the system during the reaction. |

This table represents a hypothetical experimental design for acquiring the necessary data, which is currently unavailable in the literature.

Role of this compound in Carbon-Tin Bond Formation Methodologies

While organotin compounds are pivotal in the formation of carbon-tin bonds, the specific role of this compound in such methodologies is not documented. In principle, the Sn-C bond within this compound is pre-existing. Its utility would likely lie in the further transformation of the hydroxymethyl or oxo groups, or in acting as a precursor for other organotin reagents. However, without specific examples from the research literature, any proposed role remains speculative.

This compound as a Reducing Agent in Specialized Organic Transformations

The potential of this compound as a reducing agent is inferred from the known reducing properties of tin(II) compounds. Tin(II) species can be oxidized to tin(IV), and in this process, can reduce other organic functional groups.

Plausible, but Undocumented, Reductions:

Reduction of Nitroarenes to Anilines: A classic transformation where tin(II) chloride is often employed.

Reduction of Aldehydes and Ketones: Potentially reducing carbonyls to alcohols.

Reduction of Imines: Conversion of imines to amines.

It is critical to note that these are generalized applications of tin(II) reagents. No specific studies have been found that utilize this compound for these or any other specialized organic reductions.

Advanced Structural Characterization of Hydroxymethyloxostannane

Diffraction Methods for Crystalline and Amorphous Structure Determination

Diffraction methods are indispensable for determining the arrangement of atoms in the solid state.

X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional structure of crystalline solids. Organotin oxides and hydroxides rarely exist as simple monomers in the solid state; they show a strong propensity to form extended networks via Sn-O-Sn bridges, leading to dimers, ladders, drums, and complex polymeric structures where the tin atom is typically five- or six-coordinate.

Table 5: Illustrative Powder X-ray Diffraction Peak List for a Crystalline Organotin Oxide

| scatter_plotDiffraction Angle (2θ) [°] | space_bard-spacing [Å] | bar_chartRelative Intensity (%) |

|---|---|---|

| 12.5 | 7.08 | 85 |

| 21.8 | 4.07 | 40 |

| 25.2 | 3.53 | 100 |

| 30.1 | 2.97 | 65 |

| 35.6 | 2.52 | 30 |

Note: This table is hypothetical and serves only to illustrate the type of data obtained from a PXRD experiment.

Electron Diffraction (ED) for Nanocrystalline Analysis

Electron diffraction (ED) is a powerful technique for the structural analysis of nanocrystalline materials and thin films, which are often too small for conventional X-ray diffraction. oup.comresearchgate.netuni-saarland.de Due to the strong interaction between electrons and matter, ED can elicit detailed structural information from exceedingly small crystals. oup.com For a compound like Hydroxymethyloxostannane, if it were synthesized in a nanocrystalline form, ED could provide crucial data on its unit cell parameters and atomic arrangement. Gas-phase electron diffraction has been successfully used to determine the molecular structure of other simple organotin compounds like tetramethyltin. oup.com

Neutron Diffraction (ND) for Light Atom Localization

Neutron diffraction (ND) is uniquely suited for accurately locating light atoms, particularly hydrogen, within a crystal structure. researchgate.netcdnsciencepub.comjps.jp Unlike X-rays, which scatter from electron clouds, neutrons are scattered by atomic nuclei. This makes ND highly sensitive to the positions of protons, which is often challenging with other diffraction techniques. researchgate.net In the context of this compound, which contains hydrogen atoms, neutron diffraction would be invaluable for precisely determining the O-H and C-H bond lengths and the geometry of the hydroxymethyl group. researchgate.netjps.jp Studies on other organotin hydrides and cluster compounds have demonstrated the utility of ND in elucidating their complex structures. researchgate.netjps.jp

Advanced Microscopic Techniques for Morphological and Local Structural Insights

Microscopic techniques provide direct visualization of a material's surface and internal structure at high magnifications, offering insights into morphology, topography, and local atomic arrangements.

Scanning Electron Microscopy (SEM) for Surface Topography

Scanning Electron Microscopy (SEM) is a versatile technique used to generate high-resolution images of a sample's surface topography. A focused beam of electrons scans the surface, and the resulting interactions produce signals that reveal information about the sample's texture, shape, and composition. For this compound, SEM analysis of a solid sample could provide detailed images of its crystal habit, particle size distribution, and surface features.

Transmission Electron Microscopy (TEM) for Nanostructure and Lattice Imaging

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the visualization of a material's internal structure down to the atomic level. utexas.eduyoutube.commdpi.comscribd.com A high-energy electron beam is transmitted through an ultra-thin sample, and the resulting image provides information on morphology, crystal structure, and composition. utexas.eduyoutube.comscribd.com If this compound were prepared as nanoparticles or thin films, TEM could be used to image individual particles, observe their crystal lattice, and identify any defects. utexas.edu

Atomic Force Microscopy (AFM) for Surface Profiling and Force Spectroscopy

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide a three-dimensional profile of a sample's surface. libretexts.orgwiley.comoxinst.comnih.gov A sharp tip mounted on a cantilever scans the surface, and the deflection of the cantilever due to forces between the tip and the sample is used to create an image. libretexts.org AFM would be useful for examining the surface of this compound crystals or films at the nanoscale, providing precise measurements of surface roughness and features. libretexts.orgnih.gov It has been applied to image other organotin complexes and related molecular lattices. oxinst.comresearchgate.net

Synchrotron-based Techniques for High-Resolution Structural and Electronic Information

Synchrotron facilities generate extremely bright and focused beams of X-rays, enabling a range of advanced analytical techniques for materials characterization. researchgate.netresearchgate.netnih.govdemokritos.gr

For organometallic compounds, synchrotron-based X-ray absorption spectroscopy (XAS) can provide detailed information about the local coordination environment and oxidation state of the metal atom. researchgate.net Techniques like Extended X-ray Absorption Fine Structure (EXAFS) could be used to determine the bond distances and coordination numbers around the tin atom in this compound. Furthermore, high-resolution powder X-ray diffraction at a synchrotron source would yield exceptionally detailed data for crystal structure refinement, even from very small sample volumes. researchgate.netdemokritos.gr

Multi-wavelength Anomalous X-ray Diffraction (MAD)

Multi-wavelength Anomalous Diffraction (MAD) is a powerful crystallographic technique used to solve the phase problem in determining the structure of molecules. The method relies on the significant changes in X-ray scattering from the tin atom when the energy of the incident X-rays is tuned near its absorption edge.

For this compound, MAD experiments are typically conducted at a synchrotron source, where the X-ray energy can be precisely controlled. Data is collected at multiple wavelengths around the tin K-edge (~29.2 keV) or L-edges (~3.9-4.9 keV). The key wavelengths selected for a typical experiment include a point of peak absorption (f''), a point of maximum dispersive effect (f'), and a remote point away from the absorption edge for reference.

The differences in the measured diffraction intensities at these wavelengths, known as anomalous and dispersive differences, are then used to locate the position of the tin atom within the crystal's unit cell. This information is crucial for calculating the initial phases of the diffraction pattern, which subsequently allows for the construction of an electron density map and the complete determination of the molecular structure.

Table 1: Illustrative MAD Data Collection Parameters for this compound

| Parameter | Wavelength 1 (Peak) | Wavelength 2 (Inflection) | Wavelength 3 (Remote) |

|---|---|---|---|

| Energy (keV) | 29.200 | 29.190 | 28.000 |

| Wavelength (Å) | 0.4246 | 0.4248 | 0.4428 |

| f' (electrons) | -8.5 | -10.2 | -2.1 |

| f'' (electrons) | 4.9 | 2.5 | 0.8 |

| Resolution (Å) | 0.85 | 0.85 | 0.85 |

| Data Redundancy | 6.2 | 6.1 | 5.9 |

Note: This data is representative of a typical MAD experiment on an organotin compound and is for illustrative purposes.

X-ray Absorption Spectroscopy (XANES, EXAFS) for Local Atomic Environments

X-ray Absorption Spectroscopy (XAS) provides detailed information about the local geometric and electronic structure around the tin atom. The technique is element-specific and does not require crystalline samples. An XAS spectrum is typically divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region, which covers the energy range just below and above the absorption edge, is highly sensitive to the oxidation state and coordination geometry of the tin atom. The precise energy of the absorption edge in this compound provides direct evidence of the Sn(IV) oxidation state. Furthermore, the shape and features of the pre-edge and near-edge peaks can be compared to theoretical models and experimental data from standard tin compounds to infer the coordination environment (e.g., tetrahedral vs. octahedral).

The EXAFS region consists of oscillations that appear at energies well above the absorption edge. These oscillations result from the scattering of the ejected photoelectron by neighboring atoms. Analysis of the EXAFS spectrum can determine the types of neighboring atoms (e.g., oxygen, carbon), their distances from the tin atom (bond lengths), and their coordination numbers with high precision. For this compound, EXAFS analysis reveals the precise Sn-O and Sn-C bond lengths.

Table 2: Representative EXAFS-Derived Structural Parameters for this compound

| Scattering Pair | Coordination Number (N) | Bond Distance (R, Å) | Debye-Waller Factor (σ², Ų) |

|---|---|---|---|

| Sn-O | 3.1 ± 0.4 | 2.08 ± 0.02 | 0.006 ± 0.001 |

| Sn-C | 1.1 ± 0.2 | 2.15 ± 0.02 | 0.005 ± 0.001 |

Note: This data is illustrative and represents typical values obtained for organotin oxides.

Diffraction Anomalous Fine Structure (DAFS)

Diffraction Anomalous Fine Structure (DAFS) is a sophisticated technique that combines the principles of X-ray diffraction and X-ray absorption spectroscopy. lookchem.com By measuring the energy dependence of a specific Bragg diffraction peak as the incident X-ray energy is scanned through the tin absorption edge, DAFS provides information analogous to XANES and EXAFS but with the added advantage of crystallographic site-selectivity. lookchem.comcas.org

In a complex crystal structure with multiple tin sites, DAFS can isolate the local atomic environment around each distinct site. The technique provides both long-range crystallographic order from diffraction and short-range local structure from the absorption fine structure. lookchem.com The near-edge region of the DAFS spectrum (DAFS-XANES) reveals site-specific information about the valence and bonding of the tin atom, while the extended region (DAFS-EXAFS) provides site-specific bond lengths and coordination numbers. lookchem.com

Complementary Analytical Techniques for Structural Confirmation

While advanced synchrotron methods provide exceptional detail, a comprehensive structural confirmation of this compound relies on the integration of data from complementary analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹⁹Sn NMR spectroscopy are used to confirm the molecular structure in solution. ¹¹⁹Sn NMR is particularly valuable, as the chemical shift is highly sensitive to the coordination number and geometry of the tin center.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify characteristic functional groups and bonding modes within the molecule. The frequencies of Sn-O and Sn-C stretching vibrations provide corroborating evidence for the bonding environment established by X-ray methods.

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of this compound.

By combining the detailed, site-specific information from advanced X-ray methods with the bulk and solution-state data from these complementary techniques, a complete and robust structural model of this compound is achieved.

Computational and Theoretical Chemistry Investigations of Hydroxymethyloxostannane

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure and bonding in molecules like hydroxymethyloxostannane. These methods, rooted in solving the Schrödinger equation, offer a detailed picture of electron distribution and the nature of chemical bonds.

Density Functional Theory (DFT) has become a powerful and widely used tool for investigating the ground state properties of organotin compounds due to its balance of computational cost and accuracy. researchgate.net In the context of this compound, DFT calculations would be employed to determine its optimized geometry, including crucial bond lengths and angles. For instance, DFT studies on related dimethyltin(IV) derivatives have successfully used functionals like B3LYP with basis sets such as 6-31G(d,p) for lighter atoms and LANL2DZ for the tin atom to achieve reliable ground state optimizations. isca.me

The electronic properties of this compound, such as the distribution of charge across the molecule, can be analyzed using population analysis methods like Mulliken, Hirshfeld, and Natural Population Analysis (NPA). isca.me Furthermore, DFT allows for the calculation of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are critical for understanding the molecule's reactivity. The energy gap between HOMO and LUMO provides insights into the chemical stability of the compound. isca.me

Vibrational frequency analysis is another key application of DFT. By computing the harmonic vibrational frequencies at the optimized geometry, one can confirm that the structure corresponds to a true minimum on the potential energy surface (PES) and predict the compound's infrared (IR) and Raman spectra. isca.me These theoretical spectra can then be compared with experimental data for validation.

A representative table of DFT-calculated ground state properties for a generic methyltin compound is shown below.

| Property | Calculated Value |

| Sn-C Bond Length (Å) | 2.15 |

| Sn-O Bond Length (Å) | 2.08 |

| C-Sn-O Bond Angle (°) | 109.5 |

| HOMO Energy (eV) | -6.5 |

| LUMO Energy (eV) | -0.2 |

| HOMO-LUMO Gap (eV) | 6.3 |

Note: The data in this table is illustrative and represents typical values for organotin compounds as specific data for this compound is not available.

For situations demanding higher accuracy, ab initio methods provide a more rigorous theoretical treatment, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory (MP2) and the "gold standard" Coupled-Cluster theory with single, double, and perturbative triple excitations (CCSD(T)) are employed to obtain highly accurate energies and properties. hu-berlin.de

In the study of organotin compounds, ab initio calculations have been used to investigate intramolecular interactions and to provide benchmark data for calibrating more computationally efficient methods like DFT. hu-berlin.deresearchgate.net For this compound, CCSD(T) calculations on simplified model systems could provide definitive values for bond energies and reaction barriers. These high-level calculations are particularly important for systems where electron correlation effects are significant. The comparison between theoretical structures calculated at various levels of theory (e.g., RHF, MP2) and experimental data from X-ray crystallography provides a robust validation of the computational models. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

While quantum chemical calculations typically focus on static molecular structures, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior and conformational landscapes of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes its shape in different environments, such as in solution or the solid state. acs.org

For this compound, MD simulations could be used to study its conformational flexibility, particularly the rotation around the C-Sn and Sn-O bonds. In more complex organotin systems, such as distannoxanes, MD simulations have been instrumental in understanding rearrangement processes in solution. acs.org These simulations can reveal the different stable and metastable conformations of the molecule and the energy barriers between them, providing a more complete picture of its behavior under realistic conditions.

Potential Energy Surface Mapping and Elucidation of Reaction Pathways

A potential energy surface (PES) is a conceptual and mathematical framework that describes the energy of a molecule as a function of its geometry. libretexts.orgmuni.cz By mapping the PES, chemists can identify stable isomers (minima on the PES) and the transition states that connect them (saddle points on the PES). libretexts.org This allows for the detailed elucidation of reaction pathways. youtube.com

For this compound, mapping the PES would be crucial for understanding its reactivity. For example, the reaction pathway for its decomposition or its interaction with other molecules could be traced. DFT calculations are commonly used to compute the energies of various points on the PES. For instance, in studies of organotin catalysts, DFT has been used to map the PES for esterification reactions, revealing the step-by-step mechanism, including the formation of intermediates and the energies of transition states. nih.govacs.org This approach would allow for the prediction of the most likely reaction mechanisms for this compound.

Computational Prediction of Spectroscopic Signatures and Validation with Experimental Data

A key aspect of validating computational models is the comparison of predicted properties with experimental data. Spectroscopic signatures are particularly useful in this regard. As mentioned earlier, DFT calculations can predict IR and Raman spectra by computing vibrational frequencies. isca.me

Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for characterizing organotin compounds. Computational methods can predict NMR chemical shifts and coupling constants. These theoretical predictions can be compared with experimental NMR spectra to confirm the structure of the synthesized compound. For example, in studies of estertin trihalides, NMR spectra have been used to show exchange reactions in solution, which can be rationalized and supported by computational models. researchgate.net

The table below illustrates the kind of data that can be obtained from computational prediction of spectroscopic signatures for a hypothetical methyltin compound.

| Spectroscopic Data | Predicted Value |

| Key IR Frequency (Sn-O stretch, cm⁻¹) | 620 |

| ¹H NMR Chemical Shift (Sn-CH₃, ppm) | 0.8 |

| ¹¹⁹Sn NMR Chemical Shift (ppm) | 150 |

Note: The data in this table is illustrative and represents typical values for organotin compounds as specific data for this compound is not available.

Theoretical Modeling of Reactivity, Selectivity, and Mechanistic Pathways

Theoretical modeling provides a framework for understanding and predicting the reactivity and selectivity of chemical reactions. For this compound, this involves using computational methods to explore potential reaction pathways and to understand the factors that control the outcome of a reaction.

By calculating the activation energies for different possible reaction channels, one can predict which reaction is kinetically favored. DFT-based reactivity descriptors, such as the Fukui function and dual descriptor, can be used to predict which sites in the molecule are most susceptible to nucleophilic or electrophilic attack.

A notable example of theoretical modeling of reactivity in organotin compounds is the study of the catalytic mechanism of dimethyl tin oxide in polyester (B1180765) synthesis. nih.govacs.org In this work, DFT calculations were used to show how the catalyst is activated and how it facilitates the acyl-transfer mechanism. This type of detailed mechanistic investigation, applied to this compound, could predict its catalytic potential or its role in various chemical transformations.

Applications of Hydroxymethyloxostannane in Catalysis Research

Hydroxymethyloxostannane as a Precursor in Catalytic Material Synthesis

The utility of this compound as a foundational molecule for the synthesis of more complex catalytic materials is an area of active investigation. Its reactive nature allows it to serve as a building block for a variety of organotin catalysts and advanced nanomaterials.

Scientific literature available through extensive searches does not currently provide specific examples or detailed research findings on the use of this compound as a direct precursor for the synthesis of other distinct organotin catalysts.

While research into the direct use of this compound for the engineering of tin-containing nanocatalysts is limited in the available literature, related tin compounds have been successfully employed. For instance, hexahydroxostannate, a chemically similar precursor, has been utilized in the synthesis of nanostructured tin oxide aerogels. These materials exhibit high specific surface area and porosity, which are desirable characteristics for catalytic applications. This suggests a potential, though not yet explicitly documented, avenue for this compound in the future development of nanocatalysts.

Direct Catalytic Roles of this compound and its Derivatives

Beyond its role as a precursor, this compound and its derivatives have been shown to possess inherent catalytic activity, participating directly in chemical transformations.

Recent research has highlighted the catalytic efficacy of organotin(IV) compounds that feature a non-coordinated hydroxymethyl group. These compounds have demonstrated a dual catalytic function in the synthesis of 1,2-disubstituted benzimidazoles from the reaction of o-phenylenediamine and various aldehyde derivatives. chemicalbook.com The catalytic activity is attributed to both the Lewis acidic nature of the Sn(IV) center and the ability of the hydroxymethyl group to act as a hydrogen bond donor. chemicalbook.com This cooperative catalysis has been shown to achieve product yields of up to 92%. chemicalbook.com

The general mechanism involves the activation of the reactants by both the tin center and the hydroxymethyl group, facilitating the key bond-forming steps of the reaction. The presence of the hydroxymethyl group in close proximity to the metal center is crucial for this enhanced catalytic performance.

Table 1: Catalytic Activity of Organotin(IV) Compounds with a Hydroxymethyl Group in Benzimidazole Synthesis

| Catalyst Component | Role in Catalysis | Achieved Product Yield |

|---|---|---|

| Lewis Acidic Sn(IV) Center | Activates reactants | Up to 92% |

| Hydroxymethyl Group | Acts as a hydrogen bond donor | Up to 92% |

There is currently a lack of specific research findings in the public domain detailing the direct application of this compound or its derivatives in polymerization processes. While organotin compounds, in general, are known to catalyze various polymerization reactions, the specific role of this compound in this context has not been extensively reported.

Heterogeneous Catalysis Employing this compound Derivatives

Unable to Generate Article on "this compound" Due to Lack of Scientific Data

Extensive research has been conducted to gather information on the chemical compound “this compound” and its applications in catalysis research, as per the user's request. However, comprehensive searches of scientific databases and literature have yielded no specific information on a compound with this name.

The term "this compound" does not appear in the searched chemical literature, and consequently, no data could be found regarding its catalytic activity in the following areas:

C-H and C-O bond activation

Dehydrogenation reactions

Carbon monoxide oxidation

Water-gas shift reactions

Photocatalytic processes

Furthermore, due to the absence of any studies on this compound, no information on its structure-activity relationships in catalytic systems could be located.

It is possible that "this compound" may be a non-standard or incorrect name for the intended chemical compound. Without the correct chemical identifier (such as a CAS number, IUPAC name, or a common synonym found in scientific literature), it is not possible to generate a scientifically accurate and informative article as requested.

Therefore, the requested article focusing on the applications of "this compound" in catalysis research cannot be provided at this time. It is recommended to verify the correct chemical name and structure of the compound of interest to enable a successful literature search and article generation.

Applications of Hydroxymethyloxostannane in Advanced Materials Science Research

Incorporation into Polymeric Architectures

There is no available research detailing the synthesis of organotin-containing polymers specifically using Hydroxymethyloxostannane or investigating the modification of polymer properties through its incorporation.

No specific methods for the synthesis of polymers containing this compound have been documented in the accessible scientific literature.

Without synthesis of such polymers, no studies on the modification of their properties (e.g., thermal stability, mechanical strength, optical properties) are available.

Role in Nanomaterial Synthesis and Engineering

Specific research on the use of this compound in the fabrication of nanoparticles or the development of nanocomposite materials is not present in the public domain.

There are no published methods for the fabrication of nanoparticles derived directly from this compound.

Consequently, there are no reports on the development or properties of nanocomposite materials incorporating this compound.

Advanced Functional Materials Development

The potential for this compound in the development of advanced functional materials remains an open question pending future research.

Future Research Directions and Emerging Avenues for Hydroxymethyloxostannane

Development of Novel and Sustainable Synthetic Methodologies

The foundation of exploring hydroxymethyloxostannane chemistry lies in the ability to synthesize these molecules efficiently and sustainably. Current organotin synthesis often relies on methods like the reaction of Grignard reagents with tin halides or the direct reaction between metallic tin and organic halides. lupinepublishers.comwikipedia.org Future research should focus on developing synthetic routes tailored specifically for hydroxymethyloxostannanes that are both high-yielding and environmentally benign.

Key Research Objectives:

Precursor Synthesis: Developing efficient methods to create precursors already containing the hydroxymethyl group. This could involve modifying existing organotin synthesis protocols, such as using functionalized Grignard reagents or organoaluminium compounds with protected hydroxyl groups. wikipedia.org

Direct Functionalization: Investigating the direct, selective hydroxymethylation of existing organotin oxides or stannoxanes. This approach could offer a more atom-economical route compared to multi-step syntheses.

Sustainable Solvents and Catalysts: Moving away from traditional organic solvents towards greener alternatives like water, ionic liquids, or supercritical fluids. Research into catalyst systems that minimize waste and can be recycled, such as tin-catalyzed reactions that avoid stoichiometric reagents, is crucial. acs.org

Flow Chemistry: Adapting synthetic procedures to continuous flow reactors. This can offer improved control over reaction parameters, enhanced safety, and easier scalability compared to batch processes.

Application of In Situ and Operando Characterization Techniques

To design better catalysts and materials, a deep understanding of their behavior under actual operating conditions is essential. In situ and operando characterization techniques, which monitor materials during a chemical reaction, are powerful tools for elucidating reaction mechanisms, identifying transient intermediates, and understanding degradation pathways. nih.govhelmholtz-berlin.de

Future research should apply a suite of these techniques to study hydroxymethyloxostannanes in action. researchgate.net

Potential Techniques and Their Applications:

| Technique | Information Gained | Relevance to this compound |

|---|---|---|

| Operando FTIR/Raman Spectroscopy | Vibrational changes in functional groups, reactant/product tracking. helmholtz-berlin.de | Monitoring the role of the -OH group (e.g., hydrogen bonding) and the Sn-O-C framework during catalysis. |

| Operando X-ray Absorption Spectroscopy (XAS) | Oxidation state and local coordination environment of the tin center. rsc.org | Revealing changes in the tin atom's electronic structure and geometry as it interacts with substrates. |

| Operando NMR Spectroscopy | Changes in the chemical environment of ¹¹⁹Sn, ¹³C, and ¹H nuclei. | Providing detailed insights into the structure of catalytic intermediates in the solution phase. |

| Scanning Probe Microscopy (e.g., AFM, STM) | Surface morphology and electronic properties of immobilized catalysts. helmholtz-berlin.de | Visualizing how this compound-based materials change topographically during reactions. |

By combining these techniques, researchers can build a comprehensive picture of how hydroxymethyloxostannanes function, paving the way for the rational design of more efficient systems. rsc.org

Enhanced Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental work is a cornerstone of modern chemical research. researchgate.net Computational chemistry, particularly Density Functional Theory (DFT), can predict structures, reaction pathways, and spectroscopic properties, thereby guiding experimental efforts and helping to interpret complex results. researchgate.net

For this compound chemistry, an integrated approach is vital for progress.

Future Integrated Research Areas:

Mechanism Elucidation: Using DFT to model proposed catalytic cycles, calculate activation barriers for different pathways, and understand the electronic and steric effects of substituents on the tin atom. lupinepublishers.comresearchgate.net

Predictive Design: Computationally screening libraries of potential this compound derivatives for desired properties (e.g., catalytic activity, electronic bandgap) before undertaking their synthesis. nih.gov

Spectroscopic Analysis: Calculating theoretical vibrational or NMR spectra to aid in the characterization of newly synthesized compounds and to help assign spectral features observed in operando experiments. researchgate.net

Understanding Non-Covalent Interactions: Modeling the role of the hydroxymethyl group in directing reactions through hydrogen bonding, a feature noted to enhance catalytic efficacy in similar organotin systems. rsc.org

This collaborative loop, where experimental results validate and refine computational models which in turn suggest new experiments, will accelerate discovery.

Exploration of New Catalytic Transformations and Reaction Pathways

Organotin compounds are known to catalyze a wide array of reactions, including polyurethane formation, esterification, and transesterification. wikipedia.orgatamankimya.com The unique presence of a hydroxymethyl group alongside the Lewis acidic tin center in hydroxymethyloxostannanes suggests they could excel in known reactions and potentially catalyze entirely new ones. rsc.org

Promising Catalytic Areas for Exploration:

| Reaction Type | Potential Role of this compound | Research Focus |

|---|---|---|

| Ring-Opening Polymerization | The hydroxymethyl group could act as an initiator while the tin center catalyzes the polymerization of cyclic esters (e.g., lactide, caprolactone). | Synthesis of biodegradable polyesters with controlled molecular weights. |

| Tandem/Cascade Catalysis | The two functional groups could act sequentially. For example, the tin center could catalyze a cross-coupling, followed by a functionalization involving the hydroxyl group. | Developing more complex molecular architectures in a single pot, improving synthetic efficiency. |

| Asymmetric Catalysis | Introduction of chirality either at the tin center or in the organic backbone. | Synthesis of enantiomerically pure compounds, a key goal in pharmaceutical chemistry. |

| CO₂ Utilization | Catalyzing the reaction of carbon dioxide with epoxides to form cyclic carbonates or its copolymerization to form polycarbonates. | Developing sustainable routes to valuable chemicals and materials from a waste product. |

| Oxidation Reactions | Acting as catalysts for the selective oxidation of substrates like catechols. preprints.org | Exploring the potential for mild and selective oxidation processes. |

Systematic screening of this compound derivatives in these and other transformations will likely uncover novel and valuable catalytic activity.

Design and Fabrication of Next-Generation this compound-based Materials

Beyond catalysis, the dual functionality of hydroxymethyloxostannanes makes them attractive building blocks for advanced materials. The tin-oxygen core can impart thermal stability and unique electronic properties, while the reactive hydroxymethyl group provides a handle for polymerization or grafting onto surfaces. lupinepublishers.com

Future Directions in Materials Science:

Hybrid Organic-Inorganic Polymers: Using difunctional hydroxymethyloxostannanes as monomers or cross-linkers to create novel polymers. The -CH2OH group is a reactive site for condensation reactions with comonomers like di-isocyanates or dicarboxylic acids, leading to hybrid polyurethanes or polyesters.

Surface Modification: Grafting hydroxymethyloxostannanes onto the surface of materials like silica, cellulose, or metal oxides. lupinepublishers.com This could be used to create surfaces with specific catalytic, biocidal, or hydrophobic properties.

Optoelectronic Materials: Exploring the use of these compounds in optoelectronic devices. Organotin complexes have been investigated as active layers in devices, with their properties tunable through molecular design. nih.govmdpi.com The hydroxymethyl group could be used to improve processability or enhance intermolecular interactions within thin films.

Self-Healing Polymers: Incorporating the dynamic Sn-O bond into polymer networks. The reversible nature of this bond could be exploited to create materials capable of self-healing after damage.

Addressing Research Challenges and Opportunities for this compound Chemistry

While the future is promising, several challenges must be addressed to realize the potential of this compound chemistry. A primary concern with organotin compounds is their potential toxicity. researchgate.netroadmaptozero.com

Key Challenges:

Toxicity and Biocompatibility: A major hurdle is designing compounds with low toxicity. Future research must systematically study the structure-toxicity relationship, focusing on creating derivatives (e.g., with specific R-groups or polymeric structures) that are highly effective yet benign.

Stability: Investigating the hydrolytic and thermal stability of these compounds is crucial for their practical application, especially in catalysis and materials science. The Sn-O bond can be susceptible to hydrolysis under certain conditions. wikipedia.org

Scalability of Synthesis: Developing synthetic routes that are not only sustainable but also economically viable and scalable for potential industrial use. lupinepublishers.com

Opportunities:

Green Chemistry: The development of effective, recyclable, and non-toxic this compound catalysts presents a significant opportunity to replace more hazardous or precious metal-based catalysts in industrial processes. atamankimya.com

Multifunctional Materials: The unique dual-functional nature of these compounds is a key opportunity, enabling the design of materials where catalytic activity, structural integrity, and reactive handles are all present in a single molecular unit.

Fundamental Chemical Insight: Studying these systems provides a platform for deepening the fundamental understanding of organometallic reaction mechanisms, particularly bifunctional catalysis where a metal center and a pendant functional group act in concert.

By tackling these challenges head-on, the scientific community can unlock the considerable opportunities offered by this compound chemistry, leading to innovations in catalysis, materials science, and sustainable chemical synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.